molecular formula C14H14N2O5 B2983591 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea CAS No. 1396854-62-8

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea

Cat. No.: B2983591
CAS No.: 1396854-62-8
M. Wt: 290.275
InChI Key: DUFHORKPGUUNEE-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea is a urea derivative featuring a benzodioxole moiety fused to a furan ring. The compound’s structure integrates a urea functional group (–NH–CO–NH–) linked to a hydroxyethyl chain substituted with furan-3-yl and benzodioxol-5-yl groups.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c17-11(9-3-4-19-7-9)6-15-14(18)16-10-1-2-12-13(5-10)21-8-20-12/h1-5,7,11,17H,6,8H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFHORKPGUUNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl and furan-3-yl building blocks. These building blocks are then coupled using specific reagents and reaction conditions to form the final compound. Common synthetic routes include:

  • Palladium-catalyzed cross-coupling reactions: These reactions are often used to form carbon-nitrogen bonds, which are crucial in the synthesis of urea derivatives.

  • Hydroxylation reactions: These reactions introduce hydroxyl groups into the molecular structure, which are essential for the formation of the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents into the molecular framework.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes.

  • Medicine: The compound's potential therapeutic properties are being explored, particularly in the context of anticancer and anti-inflammatory activities.

  • Industry: Its unique structure and properties make it a candidate for use in materials science and other industrial applications.

Mechanism of Action

The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea with structurally related compounds, focusing on molecular features, synthesis, and applications:

Compound Name Molecular Formula Key Functional Groups Synthesis Highlights Reported Applications/Notes
This compound (Target) C₁₄H₁₃N₂O₅ Urea, benzodioxole, furan, hydroxyethyl Likely involves isocyanate-amine coupling; exact method not detailed in evidence. Presumed pharmacological potential (urea derivatives often bioactive).
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea C₁₆H₁₆N₂O₄ Hydroxyurea, benzofuran, ether Unspecified synthesis; safety data indicates pharmaceutical relevance. Potential use in cancer or sickle cell disease (hydroxyurea class).
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N,N-diethylacrylamide C₁₄H₁₅NO₃ Acrylamide, benzodioxole Synthesized via amidation of (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid with diethylamine. Intermediate in organic synthesis; no direct bioactivity reported.
3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)-3-hydroxyprop-2-en-1-one C₁₇H₁₁BrO₅ Enone, benzodioxole, bromophenyl LiHMDS-mediated condensation of 1-(benzodioxol-5-yl)ethanone and 3-bromobenzoyl chloride. High yield (89%); structural analog for enone-based drug discovery.
Compounds from High-Throughput Hepatitis C Screening e.g., C₂₄H₂₀N₂O₄ (pyridine) Pyridine, benzodioxole, alkynyl Pd-catalyzed cross-coupling (XPhos/Pd(OAc)₂), boronic acid reactions, chromatographic purification. Explored as hepatitis C virus (HCV) inhibitors.

Key Structural and Functional Differences:

Urea vs. Hydroxyurea: The target compound’s urea group distinguishes it from the hydroxyurea in , which has an –NH–OH moiety. Hydroxyureas are known for radical-scavenging and antiproliferative effects, while ureas often exhibit enzyme inhibition (e.g., kinase or protease targets).

Benzodioxole-Furan Hybrid : Unlike compounds in , which feature benzodioxole with pyridine or acrylamide groups, the target uniquely combines benzodioxole and furan rings. Furan’s electron-rich nature may enhance binding to biological targets.

Synthetic Complexity: Pd-catalyzed cross-couplings in contrast with the LiHMDS-mediated enolate formation in . The target’s synthesis likely requires milder conditions due to urea’s sensitivity to harsh reagents.

Pharmacological Implications:

  • Antiviral Potential: Structural parallels to HCV-targeting benzodioxole-pyridine compounds suggest the target could be optimized for antiviral activity.
  • Hydroxyethyl Chain : The –CH₂–CH(OH)– group may improve solubility and bioavailability compared to rigid analogs like .

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea, identified by its CAS number 2034259-85-1, is a compound with potential biological activity due to its unique molecular structure, which combines benzo[d][1,3]dioxole and furan moieties. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O6C_{18}H_{16}N_{2}O_{6} with a molecular weight of 356.3 g/mol. The structure features a benzo[d][1,3]dioxole ring and a furan ring linked through a urea functional group, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₆N₂O₆
Molecular Weight356.3 g/mol
CAS Number2034259-85-1

Antioxidant Activity

Research indicates that compounds featuring furan and benzo[d][1,3]dioxole structures exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.

Antimicrobial Activity

The presence of furan and benzodioxole moieties suggests potential antimicrobial properties. Studies have shown that similar compounds can inhibit various bacterial and fungal strains. For instance, derivatives of benzodioxole have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been evaluated for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in both humans and Plasmodium falciparum, the malaria-causing parasite .

Study on Antioxidant Properties

In a study assessing the antioxidant activity of related compounds, it was found that derivatives similar to this compound exhibited significant free radical scavenging activity. The assays indicated that these compounds could effectively reduce oxidative damage in cellular models .

Antimicrobial Evaluation

Another study evaluated the antimicrobial efficacy of furan-containing compounds against various microbial strains. The results showed that certain derivatives had notable inhibitory effects on bacterial growth, suggesting that this compound could possess similar antimicrobial properties .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Radical Scavenging: The electron-rich nature of the furan and benzodioxole rings allows them to donate electrons to free radicals, thereby neutralizing them.
  • Enzyme Interaction: The urea group may facilitate binding to active sites on enzymes like DHODH, leading to inhibition of their activity.

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